Phenol-13C6

Vue d'ensemble

Description

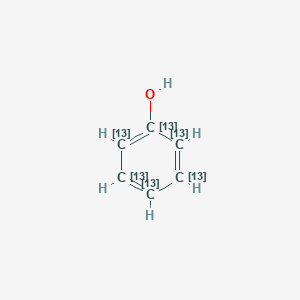

Phenol-13C6 is a carbon isotope-labeled phenol compound with the chemical formula C6H6O. It is a colorless crystalline solid or liquid with a characteristic aromatic odor. This compound is primarily used in scientific research for tracer labeling and tracking the dynamic behavior of compounds in various fields such as pharmaceutical research and biochemistry .

Méthodes De Préparation

Phenol-13C6 can be synthesized through several methods. One common approach involves the reaction of phenol with a carbon isotope-labeled starting material, such as 13C-labeled benzene or sodium carbonate. The reaction conditions typically involve heating the reactants under controlled conditions to ensure the incorporation of the carbon-13 isotope into the phenol structure . Industrial production methods may vary, but they generally follow similar principles to ensure high isotopic purity and yield .

Analyse Des Réactions Chimiques

Phenol-13C6 undergoes various chemical reactions, similar to non-labeled phenol. Some of the key reactions include:

Oxidation: this compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can yield cyclohexanol using reducing agents like lithium aluminum hydride.

Electrophilic Substitution: this compound is highly reactive in electrophilic aromatic substitution reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts alkylation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound typically yields bromophenols, while nitration produces nitrophenols.

Applications De Recherche Scientifique

Metabolic Studies

Phenol-13C6 in Metabolic Flux Analysis

This compound is extensively utilized in metabolic flux analysis (MFA) to study the metabolic pathways of microorganisms. A notable study demonstrated that culturing Escherichia coli with phenol resulted in a decreased growth rate and biomass yield. The application of 13C-MFA revealed that phenol inhibited the TCA cycle by reducing its flux by 25%, leading to increased acetate production from acetyl-CoA by 30% at specific phenol concentrations .

Key Findings

- Inhibition Mechanism : The enzyme citrate synthase, crucial for initiating the TCA cycle, showed reduced activity in the presence of phenol, leading to lower ATP production and biomass yield.

- Carbon Flow Disruption : The presence of phenol caused a loss of carbon as acetate due to overflow metabolism, indicating the need for further investigation into metabolic adjustments under phenolic stress.

Environmental Analysis

This compound in Environmental Studies

This compound is also employed in environmental research to trace the metabolism of pollutants. Its isotopic labeling allows researchers to track the fate of phenolic compounds in various ecosystems, providing insights into their degradation pathways.

Case Study: Pollution Tracking

A study focused on the degradation of phenolic pollutants in aquatic environments utilized this compound to monitor microbial degradation rates. The findings indicated that certain microbial communities could effectively metabolize phenolic compounds, thus contributing to bioremediation efforts .

Pharmaceutical Research

Synthesis of Labeled Compounds

In pharmaceutical research, this compound serves as a building block for synthesizing labeled metabolites. For instance, it has been used in the synthesis of 13C6-labeled metabolites of drugs such as asenapine, facilitating pharmacokinetic studies .

Applications in Drug Development

- Quantification Techniques : this compound is employed in absolute quantification methods like AQUA and QconCAT, which are essential for determining drug concentrations in biological samples.

- Clinical Research : Its use in preclinical and clinical studies helps assess drug metabolism and distribution within biological systems.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Metabolic Studies | MFA with E. coli | Understanding metabolic flux under phenolic stress |

| Environmental Analysis | Tracking degradation of phenolic pollutants | Insights into bioremediation strategies |

| Pharmaceutical Research | Synthesis of labeled metabolites | Enhanced drug metabolism studies |

Mécanisme D'action

The mechanism of action of phenol-13C6 is similar to that of non-labeled phenol. It primarily involves interactions with cellular components through hydrogen bonding and hydrophobic interactions. This compound can act as an antiseptic and disinfectant by disrupting microbial cell membranes and denaturing proteins. In metabolic studies, the carbon-13 isotope allows for the tracking of phenol’s transformation and interaction with various molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Phenol-13C6 is unique due to its carbon-13 labeling, which distinguishes it from non-labeled phenol and other similar compounds. Some similar compounds include:

Pentachlorothis compound: A chlorinated phenol compound labeled with carbon-13, used in environmental studies.

2-Phenyl-13C6-phenol: A phenol derivative labeled with carbon-13, used in chemical synthesis and research

These compounds share similar chemical properties but differ in their specific applications and the presence of additional functional groups.

Activité Biologique

Phenol-13C6 is a stable isotope-labeled form of phenol, which has gained attention in various biological and environmental studies due to its unique properties. This article delves into the biological activity of this compound, exploring its metabolic pathways, interactions with biological systems, and implications for environmental health.

Overview of this compound

This compound is a carbon-13 labeled derivative of phenol, which serves as a valuable tool in metabolic studies and environmental assessments. The isotopic labeling allows for precise tracking of phenolic compounds in biological systems, facilitating the understanding of their metabolism and effects on cellular processes.

Metabolic Pathways

Research indicates that this compound undergoes significant metabolic transformations within biological systems. A study utilizing deep 13C labeling highlighted the incorporation of 13C into various metabolites, revealing active metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle . The ability to trace these pathways provides insights into how phenolic compounds are processed by human cells.

Table 1: Key Metabolic Pathways Involving this compound

| Pathway | Description | Observed Activity |

|---|---|---|

| Glycolysis | Breakdown of glucose for energy | Active |

| TCA Cycle | Central metabolic pathway for energy production | Active |

| Amino Acid Metabolism | Synthesis and degradation of amino acids | Active |

| Polyamine Metabolism | Involves synthesis and degradation of polyamines | Oscillates |

Biological Interactions

This compound exhibits notable interactions with cellular membranes, influencing permeability and potentially leading to cytotoxic effects. Studies have shown that phenolic compounds can disrupt membrane integrity, which may result in altered cellular functions. Furthermore, its estrogenic activity raises concerns regarding endocrine disruption in wildlife and humans, as it can mimic estrogen's effects in biological systems.

Case Study: Estrogenic Activity

A comprehensive investigation into the estrogenic activity of 4-Nonyl this compound Monoethoxylate (a related compound) demonstrated significant reproductive and developmental issues in various organisms exposed to this compound. The study emphasized the importance of understanding phenolic compounds' behavior in both environmental and biological contexts.

Environmental Implications

The environmental impact of this compound is significant due to its potential toxicity and persistence in ecosystems. An environmental metabolomics study assessed the effects of chiral phenols on activated sludge systems, revealing alterations in metabolic profiles when exposed to this compound . This underscores the necessity for monitoring phenolic compounds in wastewater treatment processes.

Table 2: Effects of this compound on Activated Sludge

| Time Point (h) | Control (12C) | This compound Supplemented |

|---|---|---|

| 0 | Baseline | Baseline |

| 1 | Minimal change | Increased metabolite levels |

| 4 | Stable | Significant changes |

| 8 | Stable | Increased toxicity |

| 48 | Control | Decreased viability |

Propriétés

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexatrienol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480397 | |

| Record name | Phenol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.067 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89059-34-7 | |

| Record name | Phenol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89059-34-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.